2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide
Overview
Description
2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide is an organic compound with the molecular formula C17H16O3S. It is a derivative of thioxanthone and is known for its photoinitiating properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one 10,10-d
Biological Activity
2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide (commonly referred to as DETX) is a compound belonging to the thioxanthone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 82799-45-9
- Molecular Formula : C15H14O2S
- Molecular Weight : 258.34 g/mol
Antimicrobial Properties
Research indicates that DETX exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Photocatalytic Activity
DETX has been identified as a promising photocatalyst in organic synthesis. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in photoredox catalysis. This property allows it to participate in oxidative and reductive reactions under visible light, enhancing its utility in synthetic organic chemistry .
Thermally Activated Delayed Fluorescence (TADF)
The compound has been utilized in the development of TADF materials for organic light-emitting diodes (OLEDs). DETX-based polymers demonstrate efficient red/orange emissions with high external quantum efficiency. These properties are attributed to the unique donor-acceptor structure of the polymers formed with DETX, which enhances charge transport and light emission capabilities .
The biological mechanisms through which DETX exerts its effects include:
- Enzyme Inhibition : DETX acts as an inhibitor for specific enzymes, potentially disrupting metabolic pathways in target organisms.
- Photophysical Properties : The compound's ability to undergo excited-state intramolecular proton transfer contributes to its photochemical reactivity and effectiveness as a photocatalyst .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DETX was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that DETX could serve as a lead compound for developing new antibacterial agents.
Case Study 2: Application in OLEDs
A series of experiments evaluated the performance of DETX-based polymers in OLED devices. The best-performing device exhibited a maximum current efficiency of 14.97 cd/A and a turn-on voltage of 4.2 V. These results highlight the potential of DETX in optoelectronic applications, particularly in energy-efficient lighting technologies .
Comparative Analysis
Property | DETX | Similar Compounds |
---|---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some similar compounds show limited activity |
Photocatalytic Efficiency | High under visible light | Other thioxanthones show varied efficiencies |
TADF Performance | Excellent red/orange emission | Some compounds exhibit blue emission |
Properties
IUPAC Name |
2,4-diethyl-10,10-dioxothioxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)21(17,19)20/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRNMCFIYCIQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002901 | |
Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82799-45-9 | |
Record name | 9H-Thioxanthen-9-one, 2,4-diethyl-, 10,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82799-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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